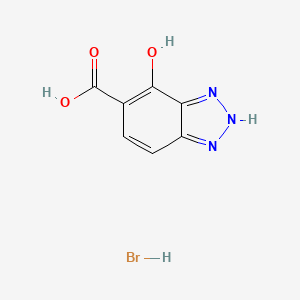

4-hydroxy-1H-1,2,3-benzotriazole-5-carboxylic acid hydrobromide

Description

4-Hydroxy-1H-1,2,3-benzotriazole-5-carboxylic acid hydrobromide is a heterocyclic compound featuring a benzotriazole core substituted with a hydroxyl group at position 4 and a carboxylic acid moiety at position 5, forming a hydrobromide salt.

Properties

IUPAC Name |

4-hydroxy-2H-benzotriazole-5-carboxylic acid;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3.BrH/c11-6-3(7(12)13)1-2-4-5(6)9-10-8-4;/h1-2,11H,(H,12,13)(H,8,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZDOEQRGXUQLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C(=C1C(=O)O)O.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds such as 1-isopropyl-1h-1,2,3-benzotriazole-5-carboxylic acid have been found to activate g protein-coupled receptors, including gpr84 and hca3. These receptors play a crucial role in regulating metabolism and immune functions.

Mode of Action

Hydroxybenzotriazole, a related compound, is known to suppress the racemization of single-enantiomer chiral molecules and improve the efficiency of peptide synthesis. It is used to produce activated esters, which react with amines at ambient temperature to give amides.

Biochemical Pathways

The activation of g protein-coupled receptors like gpr84 and hca3 can influence various metabolic and immune pathways.

Result of Action

The activation of g protein-coupled receptors can lead to various downstream effects, including changes in cell signaling, gene expression, and metabolic processes.

Action Environment

It’s worth noting that the related compound, hydroxybenzotriazole, is known to be explosive in its anhydrous form. This suggests that the stability of 4-hydroxy-1H-1,2,3-benzotriazole-5-carboxylic acid hydrobromide may also be influenced by environmental conditions such as humidity and temperature.

Biochemical Analysis

Biochemical Properties

4-hydroxy-1H-1,2,3-benzotriazole-5-carboxylic acid hydrobromide plays a significant role in biochemical reactions, particularly as a reagent in peptide synthesis. It interacts with enzymes such as proteases and peptidases, facilitating the formation of peptide bonds. The compound’s hydroxyl and carboxylic acid groups enable it to form stable intermediates with amino acids, enhancing the efficiency of peptide coupling reactions. Additionally, it can interact with proteins and other biomolecules through hydrogen bonding and π-π stacking interactions, which are crucial for its function in biochemical assays.

Cellular Effects

In cellular contexts, this compound influences various cellular processes. It has been observed to affect cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound can enhance or inhibit the phosphorylation of specific proteins, thereby altering their activity and downstream signaling events. These effects are particularly relevant in studies involving cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to active sites of enzymes, either inhibiting or activating their function. This binding is often mediated through hydrogen bonds and hydrophobic interactions. For example, it can inhibit the activity of certain proteases by occupying their active sites, preventing substrate access. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is generally stable under standard laboratory conditions, but its activity can degrade over extended periods or under harsh conditions such as extreme pH or high temperatures. Long-term studies have shown that the compound can maintain its biochemical activity for several weeks when stored properly. Degradation products may form over time, potentially affecting its efficacy in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Studies have shown that there is a threshold dose above which adverse effects become pronounced. Therefore, careful dosage optimization is crucial for its use in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450 oxidases, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with cofactors such as NADH and FADH2 is also significant, as it can affect redox reactions and energy metabolism.

Biological Activity

4-Hydroxy-1H-1,2,3-benzotriazole-5-carboxylic acid hydrobromide (CAS No. 1797824-92-0) is a compound of significant interest in pharmaceutical and biochemical research. Its molecular formula is C7H6BrN3O3, and it has a molar mass of 260.047 g/mol. This compound is recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry.

- Molecular Structure : The compound features a benzotriazole ring with hydroxyl and carboxylic acid functionalities, which are crucial for its reactivity and interaction with biological targets.

- Purity : Typically, this compound is available with a purity of 95% or higher.

This compound primarily exerts its biological effects through the following mechanisms:

- G Protein-Coupled Receptors (GPCRs) : Similar compounds have been shown to activate GPCRs such as GPR84 and HCA3, influencing various metabolic and immune pathways.

- Enzyme Interaction : The compound acts as a reagent in peptide synthesis by interacting with enzymes like proteases and peptidases, facilitating peptide bond formation.

- Cell Signaling Modulation : It modulates cellular signaling pathways by affecting the activity of kinases and phosphatases, leading to alterations in gene expression and cellular metabolism.

Biological Activities

The biological activities of this compound can be summarized as follows:

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit antimicrobial properties. In particular:

- Compounds with similar structures have demonstrated moderate antibacterial activity against strains such as Escherichia coli and Bacillus subtilis. For instance, certain derivatives showed effective inhibition against Candida albicans with minimum inhibitory concentrations (MICs) ranging from 1.6 to 25 μg/ml .

Anti-inflammatory Effects

Benzotriazoles have been investigated for their anti-inflammatory properties:

- Studies have reported that these compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators in various cell types .

Analgesic Properties

Some benzotriazole derivatives have exhibited analgesic effects:

- For example, specific compounds were noted for their potential to alleviate pain in experimental models .

Case Studies

A notable case study demonstrated the effectiveness of benzotriazole derivatives in treating protozoan infections. A derivative was tested against Trypanosoma cruzi, showing significant growth inhibition in a dose-dependent manner. At concentrations of 50 μg/mL, the derivative induced up to 95% mortality in trypomastigote forms compared to only 21% for traditional treatments .

Comparative Analysis of Biological Activity

Comparison with Similar Compounds

Key Structural Differences

The compound is compared below with structurally related benzotriazole derivatives and hydrobromide salts:

Physicochemical Properties

- Solubility : The hydrobromide salt form of the target compound likely exhibits higher water solubility compared to its free acid form and the methyl-substituted analogue .

- Thermal Stability : The methyl-substituted analogue decomposes at 250°C, while pyrrole-based hydrobromides in show decomposition between 176°C and 263°C . This suggests that substituents and core heterocycles critically influence stability.

Functional and Application Differences

- Pharmaceutical Potential: The carboxamide group in the bromobenzyl derivative () may enhance interactions with biological targets, whereas the carboxylic acid in the target compound could facilitate ionic binding .

- Material Science : The methyl-substituted analogue () might be preferable in hydrophobic matrices, while the hydrobromide salt form of the target compound is advantageous in aqueous formulations .

Q & A

Q. Basic Research Focus

- FTIR : Confirm the presence of carboxylic acid O–H (broad peak ~2500–3000 cm⁻¹) and benzotriazole N–H (sharp peak ~3400 cm⁻¹). Bromide incorporation is inferred from shifts in C–Br stretching (~550–600 cm⁻¹) .

- NMR : ¹H NMR in DMSO-d₆ resolves aromatic protons (δ 7.2–8.5 ppm) and the carboxylic acid proton (δ ~12 ppm). ¹³C NMR identifies the carbonyl carbon (δ ~165 ppm) and brominated aromatic carbons (δ ~110–130 ppm) .

- Elemental Analysis : Validate C, H, N, and Br content (e.g., Br% theoretical: ~32.5%) to confirm stoichiometry .

How does the hydrobromide salt influence the compound’s solubility and stability in aqueous media?

Advanced Research Focus

The HBr salt enhances aqueous solubility due to ionic dissociation but may reduce stability under basic conditions. Key methodological considerations:

- pH Stability Studies : Monitor degradation via UV-Vis spectroscopy at pH 2–12. Instability occurs above pH 7 due to deprotonation of the carboxylic acid and bromide loss .

- Lyophilization : For long-term storage, lyophilize the compound from acidic buffers (pH 4–5) to maintain crystallinity and prevent hydrolysis .

What strategies optimize yield in multi-step syntheses of this compound?

Advanced Research Focus

Low yields often stem from side reactions during bromination or salt formation. Optimization methods include:

- Catalytic Additives : Use catalytic NaBr to suppress over-bromination .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 80°C vs. 24 hours conventionally), improving yield by ~15–20% .

- Workup : Employ liquid-liquid extraction with ethyl acetate/water (3:1) to recover unreacted starting material for recycling .

How can computational modeling predict the biological activity of this compound?

Q. Advanced Research Focus

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2), focusing on the carboxylic acid and benzotriazole moieties as hydrogen bond donors .

- QSAR Analysis : Correlate electronic parameters (HOMO-LUMO gaps, logP) with in vitro inhibitory data to guide structural modifications .

What are the limitations of using XRD alone for structural analysis?

Basic Research Focus

XRD may fail to resolve dynamic disorder or protonation states in the hydrobromide salt. Complementary methods:

- Solid-State NMR : Clarify hydrogen bonding networks via ¹H-¹⁵N correlation spectroscopy .

- Thermogravimetric Analysis (TGA) : Detect solvent or water molecules trapped in the crystal lattice, which XRD might overlook .

How do conflicting bioactivity results arise in studies of this compound, and how can they be resolved?

Advanced Research Focus

Discrepancies in IC₅₀ values (e.g., COX-2 inhibition) may stem from assay conditions:

- Buffer Composition : Test activity in phosphate-buffered saline (PBS) vs. Tris-HCl, as chloride ions may compete with bromide .

- Cell Permeability : Use Caco-2 monolayers to assess passive diffusion; low permeability (Papp < 1×10⁻⁶ cm/s) suggests need for prodrug strategies .

What purification methods are optimal for isolating the hydrobromide salt?

Q. Basic Research Focus

- Recrystallization : Use ethanol/water (70:30) to achieve >95% purity. Slow cooling (1°C/min) minimizes co-precipitation of impurities .

- Ion-Exchange Chromatography : Employ Dowex-1 resin (Br⁻ form) to selectively retain the hydrobromide salt, eluting with NH₄OH .

How can researchers validate the absence of residual solvents in the final product?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.